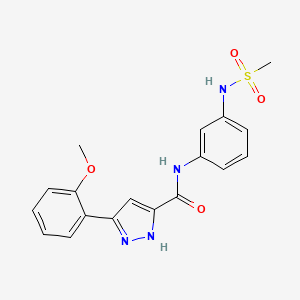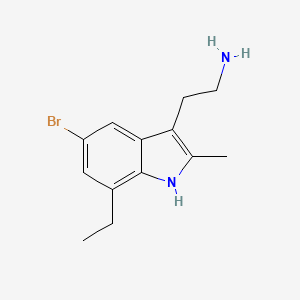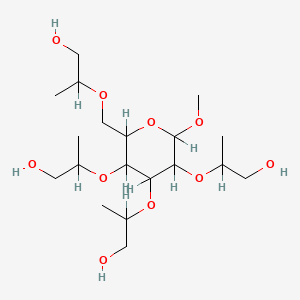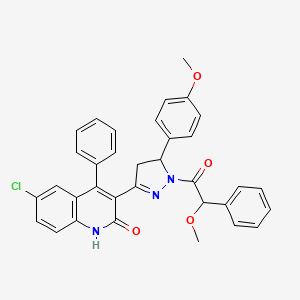
2-Amino-1-(2-O-methyl-beta-D-ribofuranosyl)-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Methyl isocytidine is a modified nucleoside that plays a significant role in the field of nucleic acid chemistry. This compound is characterized by the presence of a methyl group at the 2’ position of the ribose sugar, which distinguishes it from its parent nucleoside, isocytidine. The modification enhances the stability and binding properties of nucleic acids, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl isocytidine typically involves the methylation of isocytidine at the 2’ hydroxyl group. One common method starts with 2’-O-5-dimethyluridine, which undergoes tosylation, anhydro nucleoside formation, and ring opening to yield the desired product . Another approach involves the direct regioselective alkylation of 5-methylisocytidine with propargyl bromide under phase-transfer conditions .
Industrial Production Methods: While specific industrial production methods for 2’-O-Methyl isocytidine are not extensively documented, the general principles of nucleoside synthesis apply. These include large-scale methylation reactions, purification through chromatography, and crystallization to obtain high-purity compounds suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-O-Methyl isocytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions are less common for this compound due to the stability conferred by the methyl group.
Substitution: The methyl group at the 2’ position can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Substitution: Strong nucleophiles like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 2’ position.
Applications De Recherche Scientifique
2’-O-Methyl isocytidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’-O-Methyl isocytidine involves its incorporation into nucleic acids, where it enhances stability and binding affinity. The methyl group at the 2’ position biases the ribose sugar pucker equilibrium toward the C3’-endo conformation, which is favorable for duplex formation . This modification can alter the secondary structure of RNA, increasing the abundance and lifetime of alternative conformational states . These properties make it an effective tool for modulating nucleic acid interactions and functions.
Comparaison Avec Des Composés Similaires
2’-O-Methylcytidine: Similar to 2’-O-Methyl isocytidine but with a cytosine base instead of isocytosine.
2’-O-Propargyl-5-methylisocytidine: Another modified nucleoside with a propargyl group at the 2’ position.
5-Methyl-2’-deoxyisocytidine: A deoxy version of 2’-O-Methyl isocytidine lacking the 2’ hydroxyl group.
Uniqueness: 2’-O-Methyl isocytidine is unique due to its specific modification at the 2’ position, which enhances the stability and binding properties of nucleic acids. This makes it particularly valuable in applications requiring high stability and specificity, such as therapeutic nucleic acids and diagnostic tools .
Propriétés
IUPAC Name |
2-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-7(16)5(4-14)18-9(8)13-3-2-6(15)12-10(13)11/h2-3,5,7-9,14,16H,4H2,1H3,(H2,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNICOGPIWXQHOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)N=C2N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C(C(OC1N2C=CC(=O)N=C2N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110673.png)

![4-[(3-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14110687.png)

![4-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide](/img/structure/B14110696.png)

![3-(4-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110705.png)
![[1,1'-Biphenyl]-2-carboxylicacid, 2'-chloro-4'-nitro-](/img/structure/B14110709.png)

![(S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B14110720.png)



